molecular formula C22H24N2O2 B10896278 ethyl [4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]acetate

ethyl [4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B10896278
M. Wt: 348.4 g/mol
InChI Key: NPBTZLAFJAERBK-UHFFFAOYSA-N
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Description

ETHYL 2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. Subsequent alkylation with ethyl bromoacetate yields the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

ETHYL 2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways, modulating signal transduction processes and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]PROPIONATE: Similar structure but with a propionate group instead of an acetate group.

    METHYL 2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

ETHYL 2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The presence of multiple phenyl groups also enhances its potential for π-π interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]acetate

InChI

InChI=1S/C22H24N2O2/c1-5-26-20(25)14-24-22(19-12-8-16(3)9-13-19)17(4)21(23-24)18-10-6-15(2)7-11-18/h6-13H,5,14H2,1-4H3

InChI Key

NPBTZLAFJAERBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C2=CC=C(C=C2)C)C)C3=CC=C(C=C3)C

Origin of Product

United States

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